molecular formula C20H26N2O2S B8384633 4-(5-Benzyl-thiazol-2-yl)-1-t-butyloxycarbonyl-piperidine

4-(5-Benzyl-thiazol-2-yl)-1-t-butyloxycarbonyl-piperidine

Cat. No. B8384633
M. Wt: 358.5 g/mol
InChI Key: JAJRYKSYIOEBER-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 65 mg of 1-bromo-3-phenyl-2-propanone (from reacting the acid chloride with diazomethane followed by hydrogen bromide) in 4 ml EtOH was added 74 mg of 1-boc-isonipecot-thioamide (from Step A). The reaction was stirred for 2 hours at 80° C. The solvent was then evaporated under reduced pressure. The residue was purified by flash chromatography with 10% EtOAc in hexane to give 37 mg of the title compound.
Quantity
65 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
74 mg
Type
reactant
Reaction Step Five
Name
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+](=C)=[N-].Br.[C:16]([O:20][C:21]([N:23]1[CH2:31][CH2:30][CH:26]([C:27](=[S:29])[NH2:28])[CH2:25][CH2:24]1)=[O:22])([CH3:19])([CH3:18])[CH3:17]>CCO>[CH2:4]([C:3]1[S:29][C:27]([CH:26]2[CH2:30][CH2:31][N:23]([C:21]([O:20][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:22])[CH2:24][CH2:25]2)=[N:28][CH:2]=1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
65 mg
Type
reactant
Smiles
BrCC(CC1=CC=CC=C1)=O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Five
Name
Quantity
74 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(N)=S)CC1
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CN=C(S1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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